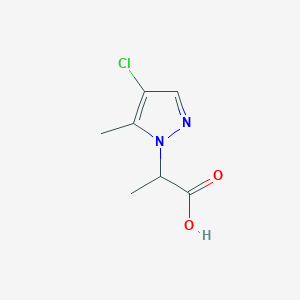

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid

Description

BenchChem offers high-quality 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chloro-5-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNFPPNAZPLJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(C)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing with the construction of the core pyrazole heterocycle, followed by chlorination, N-alkylation, and final hydrolysis to yield the target carboxylic acid. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and discusses key reaction parameters and considerations for process optimization and safety.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern on the pyrazole ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The title compound, 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, features a chlorine atom at the C4 position, a methyl group at the C5 position, and a propanoic acid moiety at the N1 position. This combination of functional groups makes it an attractive scaffold for further chemical modification and a potential building block in the synthesis of more complex bioactive molecules. The propanoic acid side chain, in particular, introduces a chiral center, opening avenues for the exploration of stereospecific interactions with biological receptors.

This guide details a logical and experimentally validated approach to the synthesis of this target molecule, broken down into three key stages:

-

Synthesis of the Core Heterocycle: Preparation of 4-chloro-5-methyl-1H-pyrazole.

-

N-Alkylation: Introduction of the propanoate side chain at the N1 position.

-

Hydrolysis: Conversion of the ester to the final carboxylic acid.

Overall Synthetic Scheme

The proposed synthetic route is a three-step process starting from the readily available 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid

Introduction

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal and agrochemical research, forming the core of numerous biologically active compounds.[1] Its unique physicochemical properties have led to the development of a wide array of pharmaceuticals and agrochemicals. This guide delves into the putative mechanism of action of a specific pyrazole derivative, 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid. While direct experimental data for this particular molecule is not extensively available in public literature, its structural features strongly suggest a primary mode of action as a synthetic auxin herbicide. This guide will, therefore, focus on this well-supported hypothesis, while also briefly exploring alternative potential mechanisms common to pyrazole-based bioactive molecules.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the hypothesized mechanism, supportive evidence from structurally related compounds, and detailed experimental protocols to validate these hypotheses.

Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid | Internal |

| Molecular Formula | C₇H₉ClN₂O₂ | Internal |

| Molecular Weight | 188.61 g/mol | Internal |

| CAS Number | 51363-82-7 | Internal |

Primary Hypothesized Mechanism of Action: Synthetic Auxin Activity

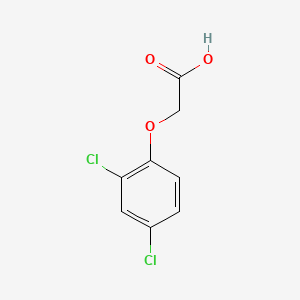

The molecular architecture of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, specifically the presence of a propanoic acid moiety linked to a substituted aromatic ring system (the pyrazole), bears a strong resemblance to the phenoxyalkanoic acid class of herbicides.[2][3] These compounds, such as 2,4-D and mecoprop, function as synthetic auxins.[4][5]

Auxins are a class of plant hormones that play a critical role in regulating plant growth and development. Synthetic auxins mimic the action of the natural auxin, indole-3-acetic acid (IAA), but are not readily metabolized by plants. This leads to an uncontrolled and disorganized growth, ultimately resulting in the death of susceptible plant species, particularly broadleaf weeds.[6]

The proposed mechanism involves the binding of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid to auxin receptors, primarily the F-box proteins of the TIR1/AFB family. This binding event promotes the interaction of these receptors with Aux/IAA transcriptional repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors derepresses the expression of auxin-responsive genes, triggering a cascade of downstream effects that disrupt normal plant development.

Signaling Pathway

Caption: Hypothesized synthetic auxin signaling pathway.

Alternative Potential Mechanism: HPPD Inhibition

While the synthetic auxin pathway is the most probable mechanism of action, it is noteworthy that many pyrazole-containing herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7][8][9] HPPD is a key enzyme in the catabolism of tyrosine, which is essential for the biosynthesis of plastoquinone and tocopherol. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the bleaching of photosynthetic tissues and eventual plant death.[10][11]

Given the prevalence of HPPD inhibition among pyrazole-based herbicides, this remains a plausible, albeit secondary, hypothesis for the mechanism of action of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid.

HPPD Inhibition Pathway

Caption: Potential HPPD inhibition pathway.

Experimental Protocols for Mechanistic Validation

To elucidate the precise mechanism of action of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, a series of bioassays are recommended.

Protocol 1: Avena Coleoptile Curvature Test (for Auxin Activity)

This classic bioassay provides a quantitative measure of auxin-like activity.[12]

Materials:

-

Avena sativa (oat) seeds

-

Agar

-

Petri dishes

-

Filter paper

-

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid

-

Indole-3-acetic acid (IAA) as a positive control

-

Ethanol (as a solvent)

-

Dark growth chamber (25°C, 90% relative humidity)

-

Shadowgraph or digital camera with angle measurement software

Procedure:

-

Germinate Avena sativa seeds on moist filter paper in the dark for approximately 72 hours.

-

Prepare 1.5% agar blocks (e.g., 2x2x1 mm). For the test compound and IAA, dissolve them in a minimal amount of ethanol and then incorporate them into the molten agar at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ M). Prepare control blocks with ethanol only.

-

Select uniform, straight coleoptiles (15-30 mm long).

-

Under a dim red light, decapitate the coleoptiles by removing the apical 1 mm.

-

After 3 hours, perform a second decapitation to remove the top 4 mm.

-

Gently pull the primary leaf loose to create a surface for the agar block.

-

Place an agar block asymmetrically on the cut surface of the coleoptile, supported by the primary leaf.

-

Incubate the coleoptiles in the dark growth chamber for 90-110 minutes.

-

Measure the angle of curvature using a shadowgraph or by photographing the coleoptiles and analyzing the images.

-

Plot a dose-response curve for both the test compound and IAA.

Expected Outcome: A positive result for auxin-like activity will be a dose-dependent increase in the curvature of the coleoptile, similar to the response observed with IAA.

Protocol 2: Root Growth Inhibition Assay (for Auxin Activity)

High concentrations of auxins are known to inhibit root elongation.[12]

Materials:

-

Cress (Lepidium sativum) seeds

-

Petri dishes

-

Filter paper

-

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid

-

IAA as a positive control

-

Distilled water

Procedure:

-

Sterilize cress seeds and place them on moist filter paper in Petri dishes.

-

Allow the seeds to germinate until the radicles are approximately 1 cm long.

-

Prepare a series of dilutions of the test compound and IAA in distilled water (e.g., 10⁻⁹ to 10⁻⁵ M).

-

Transfer a set of seedlings to Petri dishes containing filter paper moistened with the different test solutions. Maintain a control group with distilled water only.

-

Incubate the Petri dishes in the dark for 48 hours.

-

Measure the length of the primary root of each seedling.

-

Calculate the percentage of root growth inhibition compared to the control.

-

Plot a dose-response curve for root growth inhibition.

Expected Outcome: A compound with auxin-like activity will show significant inhibition of root growth at higher concentrations.

Protocol 3: In Vitro HPPD Inhibition Assay

This spectrophotometric assay determines the direct inhibitory effect of the compound on HPPD enzyme activity.[13][14]

Materials:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

-

4-hydroxyphenylpyruvate (HPP) substrate

-

Ascorbate

-

Catalase

-

Ferrous sulfate (FeSO₄)

-

Assay buffer (e.g., HEPES or phosphate buffer, pH 7.0)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, perform serial dilutions of the test compound in the assay buffer to achieve a range of desired concentrations. Include a positive control (e.g., sulcotrione) and a no-inhibitor control.

-

Prepare a reaction mixture containing the assay buffer, ascorbate, catalase, and FeSO₄.

-

Add the HPPD enzyme to each well and incubate for a short period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the HPP substrate to each well.

-

Immediately monitor the increase in absorbance at a specific wavelength (e.g., 318 nm) over time, which corresponds to the formation of the product, homogentisate.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Expected Outcome: A decrease in the rate of the enzymatic reaction in the presence of the test compound would indicate HPPD inhibition.

Structure-Activity Relationship (SAR) Insights

The herbicidal activity of synthetic auxins is highly dependent on their chemical structure. Key features include:

-

An acidic functional group: The propanoic acid moiety in the target compound serves this role, which is crucial for binding to the auxin receptor.

-

A substituted aromatic ring: The 4-chloro-5-methyl-1H-pyrazole ring provides the necessary steric and electronic properties for receptor interaction. The nature and position of substituents on the ring can significantly influence activity and selectivity.

-

A specific spatial relationship between the acidic group and the aromatic ring.

Further research involving the synthesis and biological evaluation of analogs of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid would be invaluable for elucidating the precise SAR and optimizing its herbicidal activity.

Conclusion

Based on compelling structural analogy to known synthetic auxin herbicides, the primary mechanism of action of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid is hypothesized to be the disruption of hormonal balance in plants through the mimicry of auxin. The experimental protocols detailed in this guide provide a robust framework for the validation of this hypothesis and the exploration of alternative mechanisms such as HPPD inhibition. A thorough understanding of the molecular interactions governing the bioactivity of this compound will be instrumental in its potential development as a novel herbicide.

References

-

Chem-Impex. (n.d.). 2-(2,4-Dichlorophenoxy)propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). Dichlorprop. Retrieved from [Link]

-

Yang, L., et al. (2019). Structural insights of 4-Hydrophenylpyruvate dioxygenase inhibition by structurally diverse small molecules. ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Retrieved from [Link]

-

Ferreira, S. B., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

-

Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. Retrieved from [Link]

-

Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses. Retrieved from [Link]

-

Wikipedia. (n.d.). Mecoprop. Retrieved from [Link]

-

Wang, J., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. PubMed. Retrieved from [Link]

-

Yan, X., et al. (2020). Computational protocol of discovering new HPPD inhibitors. ResearchGate. Retrieved from [Link]

-

Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2024). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis. ACS Publications. Retrieved from [Link]

-

Meudt, W. J., & Bennett, H. W. (1978). A rapid bioassay for auxin. ResearchGate. Retrieved from [Link]

-

Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitor. Retrieved from [Link]

-

Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ResearchGate. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Retrieved from [Link]

-

iGEM. (2011). Team:Imperial College London/Protocols Auxin. Retrieved from [Link]

-

Weed Technology. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Retrieved from [Link]

-

De Vrieze, M., et al. (2019). A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors. PubMed Central. Retrieved from [Link]

-

Scribd. (n.d.). Auxin Bioassay. Retrieved from [Link]

-

Farag, A. M., et al. (2008). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. Retrieved from [Link]

-

Lappin, M. R., & Stotzky, G. (1983). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. PMC. Retrieved from [Link]

- Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).

-

Feng, T., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. Retrieved from [Link]

-

Gomaa, A. M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]

-

YouTube. (2024). Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. Retrieved from [Link]

-

Yang, Z., et al. (2021). Structures of various picolinic acid auxin herbicides and... ResearchGate. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Li, H., et al. (2020). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. PubMed Central. Retrieved from [Link]

-

Farag, A. M., et al. (2008). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US20150126748A1 - Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mecoprop - Wikipedia [en.wikipedia.org]

- 5. assets.nationbuilder.com [assets.nationbuilder.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. | Semantic Scholar [semanticscholar.org]

- 12. biologydiscussion.com [biologydiscussion.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An Investigative Guide to the Biological Activity of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The pyrazole scaffold is a cornerstone in the discovery of novel agrochemicals and pharmaceuticals, demonstrating a remarkable breadth of biological activities.[1] While a significant body of research exists for various pyrazole derivatives, a specific and detailed biological profile for 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid remains to be fully elucidated in publicly accessible literature. This guide, therefore, serves a dual purpose: to contextualize the potential activities of this specific molecule based on the well-established principles of its chemical class and to provide a rigorous, actionable framework for its comprehensive biological investigation. As Senior Application Scientists, we present a roadmap not of established facts about this particular compound, but of the logical and empirical steps required to uncover them.

Part 1: Foundational Analysis and Postulated Activity

Structural and Physicochemical Context

The subject molecule, 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, possesses key structural motifs that suggest potential bioactivity. The pyrazole ring is a privileged structure in numerous commercial pesticides.[1] The propanoic acid moiety introduces a carboxylic acid group, which can influence solubility, membrane transport, and potential interactions with biological targets. The chloro and methyl substitutions on the pyrazole ring will modulate the electronic and steric properties, which are critical for target binding and metabolic stability.

Inferred Biological Potential based on Structural Analogs

Given the prevalence of the pyrazole core in agrochemicals, two primary hypotheses for the biological activity of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid can be proposed:

-

Herbicidal Activity: Many pyrazole-containing compounds function as potent herbicides.[1] A prominent mechanism of action for this class is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3][4] HPPD is crucial in the plant's tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols.[3][4] Inhibition of HPPD leads to a depletion of these vital molecules, resulting in the characteristic "bleaching" of plant tissues due to the destruction of chlorophyll, ultimately leading to plant death.[2][5]

-

Fungicidal Activity: Another well-documented activity for pyrazole derivatives is the inhibition of fungal growth.[6] Specifically, many pyrazole carboxamides are known to target the enzyme succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial respiratory chain.[7][8][9][10] By binding to the ubiquinone binding site of the SDH complex, these inhibitors disrupt the tricarboxylic acid (TCA) cycle and mitochondrial respiration, leading to a rapid depletion of cellular ATP and cessation of fungal growth.[8][11]

This guide will now pivot to provide the detailed experimental workflows necessary to systematically test these hypotheses.

Part 2: A Practical Guide to Biological Characterization

This section outlines a comprehensive, step-by-step experimental plan to determine the biological activity of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid.

Workflow for Assessing Herbicidal Activity

The following workflow is designed to first screen for general herbicidal effects and then to investigate a specific, plausible mechanism of action.

Caption: Workflow for Herbicidal Activity Assessment.

This protocol is a standard method for evaluating the general herbicidal efficacy of a test compound.[12][13][14][15]

-

Preparation of Test Compound: Prepare a 100 mM stock solution of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in a water solution containing a surfactant (e.g., 0.1% Tween-20) to ensure proper application and absorption.

-

Planting: Sow seeds of monocot (e.g., oat, ryegrass) and dicot (e.g., tomato, cucumber) indicator species in 4-inch pots filled with a standard potting mix.[15] Maintain pots in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.

-

Pre-emergence Application: Within 24 hours of sowing, apply the test compound solutions evenly to the soil surface of a subset of pots. A range of concentrations (e.g., 1, 10, 100, 1000 µM) should be tested, along with a vehicle control (surfactant solution without the test compound).

-

Post-emergence Application: For another subset of pots, allow the plants to grow until they have developed 2-3 true leaves. Then, apply the test compound solutions as a foliar spray, ensuring complete coverage.

-

Evaluation: Over a period of 14-21 days, observe the plants for signs of phytotoxicity, including germination inhibition, stunting, leaf malformation, discoloration (chlorosis or bleaching), and necrosis.[13]

-

Data Analysis: At the end of the observation period, harvest the above-ground biomass and record the fresh and dry weights. Calculate the growth reduction percentage relative to the control for each concentration. Use these data to determine the GR50 (concentration causing 50% growth reduction) or EC50 (half-maximal effective concentration) values.

If significant bleaching is observed in the whole plant bioassay, this protocol can determine if the compound directly inhibits the HPPD enzyme.[3]

-

Enzyme Preparation: Isolate the HPPD enzyme from a suitable plant source, such as Arabidopsis thaliana or spinach, following established biochemical protocols.

-

Assay Reaction: In a 96-well microplate, set up reaction mixtures containing a buffer, the substrate (p-hydroxyphenylpyruvate), the isolated HPPD enzyme, and varying concentrations of the test compound.

-

Measurement: The activity of HPPD can be measured spectrophotometrically by monitoring the decrease in substrate concentration or the formation of the product, homogentisate.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value (concentration causing 50% inhibition of enzyme activity) by fitting the data to a dose-response curve. A known HPPD inhibitor, such as sulcotrione, should be used as a positive control.[3]

Workflow for Assessing Fungicidal Activity

This workflow is designed to screen for antifungal properties and then to investigate potential inhibition of the SDH enzyme.

Caption: Workflow for Fungicidal Activity Assessment.

This assay is a fundamental method for determining the direct antifungal effect of a compound.[16][17]

-

Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µg/mL) dissolved in DMSO. Ensure the final DMSO concentration is consistent across all plates and does not inhibit fungal growth (typically <1%). Pour the amended agar into Petri dishes.

-

Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of a test fungus (e.g., Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum) onto the center of each agar plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 20-25°C) in the dark.

-

Measurement: When the fungal colony in the control plate (PDA + DMSO only) has reached a significant diameter, measure the colony diameters on all plates.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use these data to determine the EC50 value for each tested fungus.

Should the compound show potent antifungal activity, this protocol will test the hypothesis of SDH inhibition.[8][10][11]

-

Mitochondria Isolation: Isolate mitochondria from the target fungus following established cell fractionation procedures.

-

Assay Reaction: The assay measures the succinate-dependent reduction of a substrate. In a microplate, combine the isolated mitochondria, succinate (as the substrate), an electron acceptor (e.g., MTT or DCPIP), and varying concentrations of the test compound.

-

Measurement: The reduction of the electron acceptor, which is coupled to SDH activity, is measured spectrophotometrically over time.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of SDH inhibition relative to a control without the compound. Calculate the IC50 value. Known SDH inhibitors like boscalid or fluxapyroxad should be used as positive controls for comparison.[18]

Part 3: Data Interpretation and Path Forward

Summarizing Hypothetical Findings

The experimental data should be compiled into clear, comparative tables.

Table 1: Hypothetical Herbicidal Activity Data

| Indicator Species | Pre-emergence GR50 (µM) | Post-emergence GR50 (µM) | Primary Symptom | HPPD IC50 (µM) |

| Avena sativa (Oat) | 25.5 | 40.2 | Bleaching, Stunting | \multirow{2}{*}{5.8} |

| Solanum lycopersicum (Tomato) | 15.8 | 22.1 | Severe Bleaching |

Table 2: Hypothetical Fungicidal Activity Data

| Fungal Species | Mycelial Growth EC50 (µg/mL) | SDH IC50 (µg/mL) |

| Rhizoctonia solani | 7.3 | 1.5 |

| Botrytis cinerea | 12.1 | 2.8 |

| Sclerotinia sclerotiorum | 5.9 | 1.2 |

Conclusion and Future Directions

The results from this comprehensive testing battery will provide a robust, multi-faceted profile of the biological activity of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid. If potent herbicidal or fungicidal activity is confirmed, and a clear mechanism of action is identified, further research would be warranted. This could include structure-activity relationship (SAR) studies to optimize the molecule for potency and selectivity, crop safety studies, and environmental fate analysis.[6][7][19] This structured, hypothesis-driven approach provides the necessary framework to move this novel chemical entity from an unknown to a well-characterized lead compound for potential agrochemical development.

References

-

Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1). Available from: [Link]

-

Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Available from: [Link]

-

Koval'chuk, N. M. (n.d.). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. Available from: [Link]

-

van Almsick, A. (2009). New HPPD-Inhibitors – A Proven Mode of Action as a New Hope... Pest Management Science, 65(5). Available from: [Link]

-

ResearchGate. (n.d.). New HPPD-Inhibitors - A Proven Mode of Action as a New Hope to Solve Current Weed Problems. Available from: [Link]

-

Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Available from: [Link]

-

Wang, G., Liang, S., Lang, J., Ying, J., Shan, Z., Yang, H., & Song, B. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. Available from: [Link]

-

Pieretti, S., Di-Pietro, O., Vita, D., & et al. (n.d.). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

-

Prostko, E. (2021). What HPPD stands for, and why it matters. Farm Progress. Available from: [Link]

-

ResearchGate. (n.d.). Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. Available from: [Link]

-

Xiong, R., Li, Y., Wang, Y., & et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. Phytopathology Research, 4(1). Available from: [Link]

-

Bohlmann, R., Lamberth, C., & et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(1). Available from: [Link]

-

ResearchGate. (n.d.). (PDF) THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. Available from: [Link]

-

Bénit, P., Bortoli, S., Huc, L., & et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4). Available from: [Link]

-

Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Available from: [Link]

-

Burke, I. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University. Available from: [Link]

-

University of Massachusetts Amherst. (n.d.). Conducting a Bioassay for Herbicide Residues. Available from: [Link]

-

Woods End Laboratories. (n.d.). Herbicide Bioassay. Available from: [Link]

-

ResearchGate. (n.d.). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Available from: [Link]

-

Sun, Y., Pan, X., Guan, X., & et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17). Available from: [Link]

-

Zhang, P., Li, Z., Wang, B., & et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(20). Available from: [Link]

-

ResearchGate. (n.d.). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Available from: [Link]

-

Spina, F., Scarpari, M., Baroncelli, R., & et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2). Available from: [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of antifungal agents. Available from: [Link]

-

Sang, P. B., & Abraha, K. (2009). A rapid resazurin bioassay for assessing the toxicity of fungicides. Chemosphere, 75(1). Available from: [Link]

-

DeMers, M. A., & Schnabel, G. (2020). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. Plant Disease, 104(9). Available from: [Link]

-

ResearchGate. (n.d.). Monitoring Resistance by Bioassay: Relating Results to Field Use Using Culturing Methods. Available from: [Link]

Sources

- 1. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. farmprogress.com [farmprogress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 12. analyzeseeds.com [analyzeseeds.com]

- 13. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 14. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 15. archive.lib.msu.edu [archive.lib.msu.edu]

- 16. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structure Elucidation of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid

Abstract

This technical guide provides a comprehensive, multi-technique approach to the complete structure elucidation of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, a substituted pyrazole derivative with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug discovery, offering a detailed workflow from initial molecular formula determination to the definitive assignment of its constitution, connectivity, and stereochemistry. We will explore the synergistic application of mass spectrometry (MS), infrared (IR) spectroscopy, and an extensive suite of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy techniques. Finally, the critical aspect of determining the absolute configuration of the chiral center is addressed through a discussion of X-ray crystallography. Each step is rationalized, providing not just a protocol, but the scientific reasoning that underpins the experimental choices and data interpretation.

Introduction: The Analytical Challenge

The molecule at the center of this guide, 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, presents a multifaceted analytical puzzle. Its structure incorporates a substituted heterocyclic ring (a pyrazole), a halogen atom (chlorine), a carboxylic acid functional group, and a chiral center. The unambiguous determination of its chemical structure is paramount for understanding its physicochemical properties, biological activity, and for ensuring intellectual property and regulatory compliance.

This guide will systematically deconstruct the molecule's structure through a logical and self-validating series of analytical experiments. We will operate under the assumption that a sample of the compound has been synthesized and purified, and our objective is its complete structural characterization.

Foundational Analysis: Molecular Formula and Key Functional Groups

The first step in any structure elucidation is to ascertain the molecular formula and identify the primary functional groups present. This foundational data provides the building blocks for the more detailed structural assembly that follows.

Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

High-resolution mass spectrometry (HRMS) is the cornerstone for determining the accurate mass of a molecule, from which the molecular formula can be deduced.

Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion. Given the presence of the acidic carboxylic acid group, analysis in negative ion mode is often advantageous, detecting the [M-H]⁻ ion.

-

Mass Analysis: Utilize a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm).

Expected Data and Interpretation:

The molecular formula of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid is C₇H₉ClN₂O₂.[1] The expected monoisotopic mass is 188.0353 g/mol .[1]

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[2] This results in a characteristic M+2 peak with roughly one-third the intensity of the molecular ion peak.

| Ion | Calculated m/z (for [M-H]⁻) | Expected Relative Abundance |

| [C₇H₈³⁵ClN₂O₂]⁻ | 187.0275 | 100% |

| [C₇H₈³⁷ClN₂O₂]⁻ | 189.0245 | ~32% |

The observation of this isotopic pattern is a strong confirmation of the presence of a single chlorine atom in the molecule.

Fragmentation Analysis: While soft ionization minimizes fragmentation, some in-source fragmentation or subsequent MS/MS analysis can provide valuable structural clues. The pyrazole ring is known to undergo characteristic fragmentation, often involving the loss of HCN or N₂.[3][4] The propanoic acid side chain can undergo decarboxylation (loss of CO₂).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected Data and Interpretation:

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the substituted pyrazole ring.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Expected Appearance |

| 2500-3300 | O-H stretch | Carboxylic Acid | Very broad and strong |

| 1700-1725 | C=O stretch | Carboxylic Acid | Strong and sharp |

| ~1600 & ~1450 | C=C and C=N stretching | Pyrazole Ring | Medium to weak |

| 1210-1320 | C-O stretch | Carboxylic Acid | Strong |

| 920-950 | O-H bend (out-of-plane) | Carboxylic Acid Dimer | Broad |

The exceptionally broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer.[5][6] The presence of these key bands provides strong evidence for the carboxylic acid functionality and the aromatic-like pyrazole ring.

Unraveling the Carbon-Hydrogen Framework: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[7] It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy: The Proton Environment

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically very deshielded and often appears as a broad signal due to chemical exchange. |

| ~7.5 | Singlet | 1H | H-3 (pyrazole) | This proton is on an sp² carbon in a heterocyclic aromatic ring and is expected to be in the aromatic region. The absence of adjacent protons leads to a singlet. |

| ~4.8 | Quartet | 1H | CH (propanoic) | This methine proton is deshielded by the adjacent nitrogen atom of the pyrazole ring and the carboxylic acid group. It is split into a quartet by the three protons of the adjacent methyl group (n+1 rule). |

| ~2.3 | Singlet | 3H | CH₃ (at C-5) | This methyl group is attached to an sp² carbon of the pyrazole ring. It will appear as a singlet due to the absence of adjacent protons. |

| ~1.7 | Doublet | 3H | CH₃ (propanoic) | This methyl group is adjacent to the methine proton and will be split into a doublet. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~145 | C-5 (pyrazole) | This is a quaternary carbon in the pyrazole ring attached to a methyl group and a nitrogen atom. |

| ~138 | C-3 (pyrazole) | This is a methine carbon in the pyrazole ring, expected in the aromatic region. |

| ~110 | C-4 (pyrazole) | This is a quaternary carbon in the pyrazole ring, substituted with a chlorine atom. The electronegativity of chlorine will influence its chemical shift. |

| ~55 | CH (propanoic) | This methine carbon is attached to a nitrogen atom and the carboxylic acid group, leading to a downfield shift. |

| ~18 | CH₃ (propanoic) | A typical chemical shift for an aliphatic methyl group. |

| ~12 | CH₃ (at C-5) | This methyl group is attached to an sp² carbon of the pyrazole ring. |

2D NMR Spectroscopy: Establishing Connectivity

Two-dimensional NMR experiments are crucial for unambiguously connecting the protons and carbons identified in the 1D spectra.

Workflow for Structure Elucidation using 2D NMR:

Caption: Workflow for NMR-based structure elucidation.

3.3.1. COSY (Correlation Spectroscopy):

The ¹H-¹H COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.

-

Expected Correlation: A cross-peak will be observed between the methine proton of the propanoic acid side chain (~4.8 ppm) and the methyl protons of the same side chain (~1.7 ppm). This confirms the presence of the 2-propanoic acid moiety.

3.3.2. HSQC (Heteronuclear Single Quantum Coherence):

The ¹H-¹³C HSQC spectrum correlates each proton with the carbon to which it is directly attached.

-

Expected Correlations:

-

H-3 of the pyrazole (~7.5 ppm) will correlate with C-3 (~138 ppm).

-

The methine CH of the propanoic acid (~4.8 ppm) will correlate with its corresponding carbon (~55 ppm).

-

The methyl protons at C-5 of the pyrazole (~2.3 ppm) will correlate with their carbon (~12 ppm).

-

The methyl protons of the propanoic acid (~1.7 ppm) will correlate with their carbon (~18 ppm).

-

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation):

The ¹H-¹³C HMBC spectrum is arguably the most informative 2D NMR experiment for structure elucidation, as it shows correlations between protons and carbons that are two or three bonds apart. This allows for the assembly of the molecular fragments.

Key Predicted HMBC Correlations:

Caption: Key predicted HMBC correlations for 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid.

-

Correlations confirming the pyrazole substitution:

-

The pyrazole methyl protons (~2.3 ppm) will show correlations to C-5 (~145 ppm) and C-4 (~110 ppm).

-

The pyrazole H-3 proton (~7.5 ppm) will show correlations to C-5 (~145 ppm) and C-4 (~110 ppm).

-

-

Correlations linking the side chain to the ring:

-

The methine proton of the propanoic acid side chain (~4.8 ppm) will show crucial correlations to the pyrazole ring carbons C-5 (~145 ppm) and C-3 (~138 ppm). This definitively establishes the point of attachment of the side chain to the N-1 position of the pyrazole ring.

-

-

Correlations within the side chain:

-

The methine proton (~4.8 ppm) will correlate to the carbonyl carbon (~175 ppm) and the methyl carbon of the propanoic acid (~18 ppm).

-

The methyl protons of the propanoic acid (~1.7 ppm) will correlate to the methine carbon (~55 ppm) and the carbonyl carbon (~175 ppm).

-

By systematically analyzing these 1D and 2D NMR data, the complete connectivity of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid can be unambiguously established.

Determining Absolute Stereochemistry: X-ray Crystallography

The structure elucidation is not complete without determining the absolute configuration of the chiral center at C-2 of the propanoic acid moiety. While NMR can help determine the relative stereochemistry in more complex molecules, X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained.[4][8][9]

Protocol: Single-Crystal X-ray Diffraction

-

Chiral Resolution: Since the synthesis of the compound likely results in a racemic mixture, the enantiomers must first be separated. This can be achieved by various methods, including chiral chromatography or crystallization with a chiral resolving agent.[3][4][10]

-

Crystallization: Grow a single, high-quality crystal of one of the pure enantiomers. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[11][12]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. To establish the absolute configuration, the anomalous dispersion of the X-rays by the atoms in the crystal is measured.[9] The Flack parameter is a critical value in the crystallographic refinement that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for the correct enantiomer confirms the assignment.

The successful crystallographic analysis of a single enantiomer will provide the definitive three-dimensional structure of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, including the absolute configuration (R or S) at the chiral center.

Conclusion

The structure elucidation of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid is a systematic process that relies on the integration of data from multiple analytical techniques. Mass spectrometry provides the molecular formula and confirms the presence of chlorine. Infrared spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments reveals the detailed connectivity of the carbon-hydrogen framework. Finally, X-ray crystallography on a single enantiomer provides the definitive absolute stereochemistry. This guide has outlined a robust and logical workflow that ensures a high degree of confidence in the final structural assignment, a critical requirement for advancing the study and application of novel chemical entities.

References

-

Barrie, A. (2004). Enantiomeric Resolution of 2-arylpropionic Acid Nonsteroidal Anti-Inflammatory Drugs by Capillary Electrophoresis: Methods and Applications. Electrophoresis, 25(16), 2625-56. [Link]

-

Brkljača, R., & Urban, S. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-62. [Link]

- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.

-

Khan, K. M., et al. (2022). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 27(11), 3584. [Link]

-

Podolin, I., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(38), 16431-16436. [Link]

-

PubChem. (n.d.). 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

- Santos, V. G., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Singh, N., et al. (2022). Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions. Environmental Science & Technology, 56(12), 8197-8208. [Link]

-

University of Calgary. (n.d.). Mass Spectrometry - Isotope Effects. Retrieved January 17, 2026, from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

University of California, Davis. (n.d.). Infrared Spectroscopy. Retrieved January 17, 2026, from [Link]

-

Wikipedia contributors. (2024, January 12). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

-

Aboul-Enein, H. Y., & Ali, I. (2001). Stereochemical Resolution of Enantiomeric 2-Arylpropionic Acid Non-steroidal Anti-inflammatory Drugs on a Human Serum Albumin-based High-performance Liquid Chromatographic Chiral Stationary Phase. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 917-924. [Link]

-

PubChem. (n.d.). 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

docstoc. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]

-

University of Wisconsin-Madison. (n.d.). Long-range heteronuclear correlation. Retrieved January 17, 2026, from [Link]

-

UCLA. (n.d.). IR: carboxylic acids. [Link]

-

LibreTexts. (2023, August 29). X-ray Crystallography. [Link]

-

Forgó, P., & Kövér, K. E. (2004). Precise measurement of long-range heteronuclear coupling constants by a novel broadband proton-proton-decoupled CPMG-HSQMBC method. Magnetic Resonance in Chemistry, 42(10), 873-878. [Link]

-

Chegg. (2024, September 27). predict the 13c nmr spectra of the. [Link]

-

Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

-

Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

Sources

- 1. 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid | C7H9ClN2O2 | CID 17024535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Long-range heteronuclear correlation [chem.ch.huji.ac.il]

- 3. Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Duke NMR Center Coupling constants [sites.duke.edu]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Visualizer loader [nmrdb.org]

- 8. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physicochemical Characterization of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is fundamentally dependent on a thorough understanding of its physicochemical properties. These characteristics govern a molecule's behavior, from its interaction with biological systems to its feasibility for formulation and manufacturing. This guide provides an in-depth framework for the comprehensive physicochemical characterization of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic carboxylic acid. While experimental data for this specific compound is not broadly published, this document serves as a technical blueprint, detailing the authoritative methodologies and expert rationale required to determine its critical properties. We will present its known computational data and provide field-proven, step-by-step protocols for experimentally determining its melting point, aqueous solubility, and pKa, thereby establishing a complete physicochemical profile essential for any research or development program.

Introduction and Chemical Identity

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS No. 1005650-61-2) is a substituted pyrazole derivative. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a carboxylic acid moiety suggests the molecule is acidic and its ionization state will be pH-dependent, a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile.

A comprehensive characterization is the first step in any pre-formulation or drug discovery cascade. It provides the foundational data needed to design relevant biological assays, develop stable formulations, and predict in vivo behavior. This guide outlines the necessary experimental workflows to move this compound from a chemical structure to a well-characterized entity.

Chemical Structure and Computed Properties

The definitive identity of the compound is established by its structure and molecular formula. While experimental data is sparse, computational models provide valuable initial estimates.[1]

Table 1: Chemical Identity and Computed Physicochemical Properties

| Identifier / Property | Value | Source |

| IUPAC Name | 2-(4-chloro-5-methylpyrazol-1-yl)propanoic acid | PubChem[1] |

| CAS Number | 1005650-61-2 | PubChem[2] |

| Molecular Formula | C₇H₉ClN₂O₂ | PubChem[1] |

| Molecular Weight | 188.61 g/mol | PubChem[1] |

| XLogP3 (Predicted) | 1.4 | PubChem[1] |

| Hydrogen Bond Donors | 1 (the carboxylic acid proton) | PubChem[1] |

| Hydrogen Bond Acceptors | 4 (two oxygens, two nitrogens) | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Note: The properties listed above, apart from identifiers and formula, are computationally predicted and require experimental verification.

Determination of Core Physicochemical Properties: Protocols & Rationale

The following sections provide detailed, self-validating protocols for determining the most critical physicochemical parameters for a drug candidate.

Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: The melting point (Tm) is a fundamental indicator of a compound's purity and identity. For pharmaceutical solids, Differential Scanning Calorimetry (DSC) is the gold-standard technique.[3][4] Unlike traditional melting point apparatus, DSC provides quantitative thermodynamic data, including the enthalpy of fusion (ΔH), and can reveal phenomena such as polymorphism, solvation, and degradation, which are critical for stability and manufacturing control.[5][6][7]

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) according to manufacturer guidelines.

-

Sample Preparation: Accurately weigh 2-5 mg of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid into a clean, non-reactive aluminum DSC pan. Crimp the pan with a lid to enclose the sample. Prepare an identical empty pan to serve as the reference.

-

Temperature Program: Place the sample and reference pans into the DSC cell. Heat the sample under a controlled nitrogen purge (typically 20-50 mL/min) at a linear heating rate of 10 °C/min from ambient temperature (e.g., 25 °C) to a temperature well above the expected melt (e.g., 250 °C).

-

Data Analysis: The DSC thermogram will plot heat flow versus temperature. The melting event will appear as an endothermic peak.

-

Melting Point (Tm): Determined as the onset temperature or the peak temperature of the endotherm.

-

Enthalpy of Fusion (ΔH): Calculated by integrating the area under the melting peak.

-

Purity Assessment: A broad or multi-peaked melting endotherm may suggest the presence of impurities or multiple polymorphic forms.[3]

-

Trustworthiness Check: The protocol is self-validating through the initial calibration with certified standards. Running a known compound with a sharp, well-defined melting point before and after the test sample can further verify instrument performance.

Thermodynamic Aqueous Solubility by the Shake-Flask Method

Expertise & Rationale: Aqueous solubility is a primary determinant of a drug's absorption and bioavailability. Low solubility is a major hurdle in drug development.[8] The shake-flask method is considered the most reliable technique for determining thermodynamic (equilibrium) solubility, as it allows the system to reach a true equilibrium between the solid and dissolved states.[9][10] This method is recommended by regulatory agencies like the FDA.[9]

Experimental Workflow: Shake-Flask Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: Shake-Flask Method

-

Media Preparation: Prepare a buffered aqueous solution at a physiologically relevant pH, such as pH 7.4 phosphate-buffered saline (PBS).

-

Sample Addition: Add an excess amount of solid 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid to a sealed vial containing the buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.[10][11]

-

Equilibration: Place the vial in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) and agitate for a sufficient duration to reach equilibrium (a minimum of 24 hours is standard, but 48-72 hours may be necessary for poorly soluble compounds).[8]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding 0.45 µm syringe filter to remove all undissolved solid.

-

Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.

-

pH Verification: Measure the pH of the suspension at the end of the experiment to ensure it has not shifted significantly.[10]

Trustworthiness Check: To ensure true equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h). The solubility value should be constant at these later time points.

Acid Dissociation Constant (pKa) by Potentiometric Titration

Expertise & Rationale: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a compound with a carboxylic acid group, the pKa dictates its charge state across the physiological pH range of the body, which profoundly impacts its solubility, permeability, and receptor binding.[12] Potentiometric titration is a robust and direct method for pKa determination, involving the gradual neutralization of the acidic (or basic) functional group while monitoring the solution's pH.[13][14]

Experimental Workflow: pKa Determination via Titration

Caption: Workflow for pKa Determination via Potentiometric Titration.

Experimental Protocol: Potentiometric Titration

-

Instrument Setup: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water. If solubility is low, a co-solvent like methanol or DMSO may be used, but the resulting pKa will be an apparent value (pKa') that may require extrapolation back to a fully aqueous system.

-

Titration: Under constant stirring, incrementally add a standardized titrant (for this acidic compound, a strong base like 0.1 M NaOH is used) using a calibrated burette or auto-titrator.

-

Data Collection: Record the pH of the solution after each addition of titrant. Collect data points densely near the expected equivalence point.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting sigmoidal curve is the titration curve. The equivalence point (the point of complete neutralization) is identified as the inflection point of the curve, often found by taking the maximum of the first derivative (ΔpH/ΔV). The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).[14]

Trustworthiness Check: The use of a standardized titrant and a properly calibrated pH meter ensures accuracy. The sharpness of the inflection point on the titration curve provides confidence in the determined equivalence point.

Conclusion

While 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid is defined by its chemical structure, its utility in research and development can only be unlocked through rigorous experimental characterization. The computational data available from sources like PubChem provides a valuable starting point, but it is not a substitute for empirical measurement. The protocols detailed in this guide for DSC, shake-flask solubility, and potentiometric titration represent the authoritative, industry-standard methodologies required to build a robust physicochemical profile. By systematically applying these techniques, researchers can generate the reliable, high-quality data necessary to make informed decisions and advance this compound through the drug discovery pipeline.

References

- ResolveMass Laboratories Inc. (n.d.). Applications of Differential Scanning Calorimetry (DSC) Analysis.

- DSC-Analysis.com. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.

- Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.

-

National Center for Biotechnology Information. (n.d.). 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid. PubChem Compound Database. Retrieved from [Link]

- DSC Analysis. (n.d.). Differential Scanning Calorimetry DSC Analysis | Applications and Benefits.

- Seven Star Pharma. (n.d.). Differential Scanning Calorimeter (DSC).

- U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.

-

National Center for Biotechnology Information. (n.d.). 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. PubChem Compound Database. Retrieved from [Link]

-

Remko, M., & Fitz, V. (2019). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

- Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- CAS Standard Information Network. (n.d.). 1005650-61-2_2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOICACID.

-

Martínez-Rosell, G., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Retrieved from [Link]

-

Fülöp, F., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. Retrieved from [Link]

-

Grillo, A., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. National Institutes of Health. Retrieved from [Link]

-

Barbosa, J., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds?. YouTube. Retrieved from [Link]

Sources

- 1. 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid | C7H9ClN2O2 | CID 17024535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOICACID_cas号1005650-61-2_2-(4-Chloro-5-methyl-1H-pyrazol- - CAS信息网 [cas-news.com]

- 3. quercus.be [quercus.be]

- 4. skztester.com [skztester.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. veeprho.com [veeprho.com]

- 7. sevenstarpharm.com [sevenstarpharm.com]

- 8. enamine.net [enamine.net]

- 9. fda.gov [fda.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

The Emergence of Pyrazole Propanoic Acids in Herbicide Discovery: A Technical Guide for Drug Development Professionals

Abstract

The relentless pursuit of novel, effective, and environmentally benign herbicides is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, pyrazole derivatives have consistently emerged as a privileged scaffold, underpinning the development of numerous commercial agrochemicals.[1][2] This technical guide delves into the rationale, synthesis, and biological evaluation of a promising subclass: 2-(pyrazol-1-yl)propanoic acids, with a specific focus on the structural archetype, 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid . We will explore the synthetic strategies, structure-activity relationships (SAR), and potential mechanisms of action that position these compounds as compelling candidates for next-generation weed management solutions. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors.

Introduction: The Pyrazole Scaffold in Agrochemicals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in medicinal and agricultural chemistry.[3] Its unique electronic properties and conformational flexibility allow for diverse substitution patterns, leading to a wide spectrum of biological activities. In the realm of herbicides, pyrazole-containing molecules have been successfully commercialized as inhibitors of critical plant enzymes, demonstrating their utility in controlling unwanted vegetation.[4]

The core structure of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid (Figure 1) combines the proven pyrazole core with a propanoic acid moiety, a feature often associated with systemic activity in plants.

Figure 1: Chemical Structure of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid

Caption: The chemical structure of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid.

Rationale for Design: Targeting Key Plant Enzymes

The design of novel herbicides often hinges on the inhibition of enzymes essential for plant survival. Many pyrazole-based herbicides function by targeting specific enzymes in amino acid biosynthesis or pigment production.[1]

Potential Mechanisms of Action

-

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol, which are vital for photosynthesis and antioxidant protection.[1][5] Inhibition of HPPD leads to the characteristic bleaching of plant tissues.[3][6] The structural features of many pyrazole herbicides are consistent with binding to the active site of HPPD.[6]

-

Acetolactate Synthase (ALS) Inhibition: ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1] Herbicides that inhibit ALS are potent and have broad-spectrum activity.

The propanoic acid side chain in our target molecule could mimic the substrate or a cofactor of these enzymes, leading to competitive inhibition.

Figure 2: Potential Herbicidal Mechanism of Action

Caption: Inhibition of an essential plant enzyme by a pyrazole propanoic acid derivative disrupts a critical biosynthetic pathway, leading to weed death.

General Synthesis Strategies

The synthesis of 2-(pyrazol-1-yl)propanoic acids can be approached through several established routes in heterocyclic chemistry. A common and effective method involves the construction of the pyrazole ring followed by alkylation of the N1 position.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid is outlined below. The key steps involve the disconnection of the propanoic acid side chain and the pyrazole ring.

Figure 3: Retrosynthetic Analysis

Caption: Retrosynthetic approach for 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid.

Exemplary Synthetic Protocol

The following is a generalized, step-by-step protocol for the synthesis of 2-(pyrazol-1-yl)propanoic acid derivatives.

Step 1: Synthesis of the Pyrazole Core

-

Reaction Setup: To a solution of a suitable 1,3-dicarbonyl compound in a polar solvent (e.g., ethanol or acetic acid), add an equimolar amount of a substituted hydrazine hydrate.

-

Cyclization: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: N-Alkylation of the Pyrazole Ring

-

Deprotonation: To a solution of the synthesized pyrazole in an aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) at 0 °C. Stir for 30 minutes to allow for the formation of the pyrazole anion.

-

Alkylation: Add a 2-halopropanoate ester (e.g., ethyl 2-bromopropanoate) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup and Isolation: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the ester intermediate by column chromatography.

Step 3: Hydrolysis of the Ester

-

Saponification: Dissolve the purified ester in a mixture of ethanol and water. Add an excess of a base (e.g., NaOH or KOH) and stir at room temperature or gentle heat until the reaction is complete (monitored by TLC).

-

Acidification and Extraction: Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of 2-3. Extract the carboxylic acid product with an organic solvent.

-

Final Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Further purification can be achieved by recrystallization.

Biological Evaluation: Assessing Herbicidal Efficacy

A robust biological evaluation is critical to determine the herbicidal potential of newly synthesized compounds. This typically involves a tiered screening process, from in vitro enzyme assays to greenhouse and field trials.

In Vitro Enzyme Inhibition Assays

-

HPPD Inhibition Assay: The inhibitory activity against HPPD can be determined spectrophotometrically by measuring the decrease in the rate of oxygen consumption or by monitoring the formation of the product, homogentisate.

-

ALS Inhibition Assay: ALS activity can be measured by quantifying the formation of acetolactate, which is converted to acetoin and detected colorimetrically.

In Vivo Herbicidal Activity Screening

Greenhouse trials provide a controlled environment to assess the pre- and post-emergence herbicidal activity against a panel of relevant weed and crop species.

Table 1: Representative Weed and Crop Species for Herbicidal Screening

| Plant Type | Monocots | Dicots |

| Weeds | Digitaria sanguinalis (Large Crabgrass)[4] | Abutilon theophrasti (Velvetleaf)[4] |

| Setaria viridis (Green Foxtail)[4] | Amaranthus retroflexus (Redroot Pigweed)[7] | |

| Crops | Corn (Zea mays) | Soybean (Glycine max) |

| Wheat (Triticum aestivum) | Cotton (Gossypium hirsutum) |

Experimental Protocol for Greenhouse Screening:

-